molecular formula C22H20FN3O4S2 B2729499 N-(3-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-39-3

N-(3-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2729499
CAS No.: 851782-39-3
M. Wt: 473.54
InChI Key: FHTVJVVVVGXMBJ-UHFFFAOYSA-N
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Description

N-(3-(5-(2-Fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a 2-fluorophenyl substituent on the pyrazole ring and a phenylsulfonyl group at the 1-position. The methanesulfonamide moiety is attached to a phenyl ring at the 3-position (Figure 1). Its molecular formula is C22H19FN3O4S2, with a calculated molar mass of 472.54 g/mol.

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-31(27,28)25-17-9-7-8-16(14-17)21-15-22(19-12-5-6-13-20(19)23)26(24-21)32(29,30)18-10-3-2-4-11-18/h2-14,22,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTVJVVVVGXMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, a sulfonamide group, and a fluorophenyl moiety, which are known to contribute to its biological activity. The molecular formula is C19H20FN3O2SC_{19}H_{20}FN_3O_2S, with a molecular weight of approximately 373.45 g/mol.

Anticancer Activity

Research indicates that various pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant antiproliferative effects against cancer cell lines such as MCF-7 and A549. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The anti-inflammatory activity is attributed to the modulation of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Antioxidant Activity

Molecular docking studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is vital for preventing cellular damage and maintaining homeostasis.

Study 1: Anticancer Efficacy

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, a series of pyrazole derivatives were synthesized and tested for anticancer activity using the MTT assay. The compound exhibited an IC50 value of 0.08 µM against MCF-7 cells, indicating potent antiproliferative effects .

Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that this compound significantly inhibited COX-2 activity with an IC50 value of 0.05 µM . This suggests its potential use in treating inflammatory diseases.

Study 3: Antioxidant Properties

Research published in Molecules highlighted the antioxidant potential of similar pyrazole compounds through DPPH radical scavenging assays. The compound demonstrated high radical scavenging activity, making it a candidate for further exploration in oxidative stress-related conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a pyrazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl and phenylsulfonyl groups enhances its pharmacological potential. The molecular formula is C22H22FN3O5SC_{22}H_{22}FN_3O_5S, with a molecular weight of approximately 459.5 g/mol.

Antioxidant and Anti-inflammatory Activities

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant and anti-inflammatory properties. For instance, molecular docking studies have shown that certain pyrazole derivatives can effectively inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have demonstrated that certain pyrazole derivatives possess potent antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents .

Inhibition of Enzymatic Activity

N-(3-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has shown potential in inhibiting specific enzymes involved in disease processes. For example, it has been studied for its inhibitory effects on KDM2B demethylase activity, which plays a role in cancer progression .

Case Study 1: Antioxidant Activity Evaluation

A study conducted on various pyrazole derivatives, including the target compound, utilized DFT calculations to assess molecular electrostatic potential and hyperpolarizability. Results indicated that these compounds exhibited promising antioxidant properties, suggesting their potential use in oxidative stress-related conditions .

Case Study 2: Antimicrobial Efficacy

In an experimental setup involving several pyrazole derivatives, the compound was tested against common bacterial strains. The findings revealed significant antibacterial activity compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Target Compound vs. N-(3-(5-(4-(Dimethylamino)Phenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide

  • Structural Differences: The dimethylamino group at the 4-position of the phenyl ring replaces the 2-fluorophenyl group. Additionally, the phenylsulfonyl group is substituted with a methylsulfonyl group.
  • Implications: The electron-donating dimethylamino group may enhance solubility but reduce metabolic stability compared to the electron-withdrawing fluorine. Methylsulfonyl (vs.
  • Molecular Formula : C19H24N4O4S2 (Molar Mass: 436.55 g/mol).

Target Compound vs. N-{3-[5-(2-Methylphenyl)-1-(2-Methylpropanoyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide

  • Structural Differences: The 2-fluorophenyl is replaced with 2-methylphenyl, and the phenylsulfonyl group is substituted with an isobutyryl (2-methylpropanoyl) group.
  • The isobutyryl group introduces a branched aliphatic chain, which may alter metabolic pathways compared to aromatic sulfonamides.

Functional Group Modifications in Related Sulfonamides

Target Compound vs. N-(5-Cyano-1-(4-Methoxyphenyl)-3-Methyl-4-Phenyl-1,4-Dihydropyrano[2,3-c]Pyrazol-6-yl)-4-Methylbenzenesulfonamide

  • Structural Differences: Incorporates a cyano group and a fused pyrano-pyrazole ring system.
  • The 4-methoxyphenyl group may confer antioxidant properties.
  • Synthesis Yield : 70% (white powder, m.p. 69.0–70.4°C), indicating a robust synthetic route .

Target Compound vs. 5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide

  • Structural Differences : Replaces methanesulfonamide with a carbothioamide group and introduces a triazole ring.
  • Implications :
    • The carbothioamide group may increase metal-binding capacity, relevant to enzyme inhibition.
    • Biological studies on similar pyrazolines suggest antimicrobial or anticancer activity .

Comparative Data Table

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Yield Biological Notes
Target Compound C22H19FN3O4S2 472.54 2-Fluorophenyl, phenylsulfonyl N/A Potential kinase inhibition
N-(3-(5-(4-(Dimethylamino)Phenyl)-1-(Methylsulfonyl)-4,5-DHP-3-yl)Phenyl)MSA C19H24N4O4S2 436.55 4-Dimethylaminophenyl, methylsulfonyl N/A Enhanced solubility
N-{3-[5-(2-Methylphenyl)-1-(Isobutyryl)-4,5-DHP-3-yl]Phenyl}MSA C22H25N3O3S (estimated) ~435.51 2-Methylphenyl, isobutyryl N/A Increased lipophilicity
Compound 4af C28H24N4O3S 496.58 Cyano, 4-methoxyphenyl, pyrano-pyrazole 70% Antioxidant potential
Pyrazole-1-Carbothioamide C21H19FN6S 406.48 Carbothioamide, triazole, 4-fluorophenyl N/A Antimicrobial activity (inferred)

Q & A

Basic: What are the key steps for designing a synthesis route for this pyrazole-sulfonamide derivative?

Answer:
A multi-step synthesis approach is typically employed for structurally complex pyrazole-sulfonamides. Based on analogous compounds, the synthesis may involve:

  • Cyclocondensation : Reacting a hydrazine derivative with a fluorophenyl-substituted α,β-unsaturated ketone to form the pyrazoline core .
  • Sulfonylation : Introducing the phenylsulfonyl group using a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to stabilize the intermediate .
  • Methanesulfonamide coupling : Attaching the methanesulfonamide group via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the reactivity of the intermediate .
    Key Considerations : Use microwave-assisted synthesis to enhance reaction efficiency and purity , and monitor intermediates via LC-MS or TLC to optimize yields.

Advanced: How can computational methods improve reaction optimization for this compound?

Answer:
Advanced computational tools enable predictive modeling of reaction pathways and transition states. For example:

  • Quantum chemical calculations (e.g., DFT) can predict regioselectivity during pyrazole ring formation and sulfonylation steps, reducing trial-and-error experimentation .
  • Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways for complex multi-step reactions, prioritizing feasible routes .
  • Machine learning can analyze historical reaction data to recommend optimal solvents, catalysts, or temperatures for methanesulfonamide coupling .
    Validation : Cross-check computational predictions with experimental spectroscopic data (e.g., NMR, IR) to resolve discrepancies .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substitution patterns on fluorophenyl/sulfonamide groups .
  • HRMS : Validates molecular weight and isotopic purity, especially for detecting side products from incomplete sulfonylation .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., dihydro-pyrazole ring conformation) and validates DFT-optimized structures .
    Advanced Tip : Use dynamic NMR to study rotational barriers in the sulfonamide group, which may influence biological activity .

Advanced: How to address contradictions between experimental and computational data?

Answer:
Discrepancies often arise in electronic property predictions or reaction outcomes. Mitigation strategies include:

  • Benchmarking computational models : Compare DFT-calculated UV-Vis spectra with experimental data to refine parameters like solvent effects or basis sets .
  • Hirshfeld surface analysis : For XRD structures, quantify intermolecular interactions (e.g., F···H contacts) to explain packing anomalies not captured in gas-phase computations .
  • Sensitivity testing : Vary reaction conditions (e.g., temperature, catalyst loading) in silico to identify outliers and refine mechanistic hypotheses .

Basic: How to design biological activity assays for this compound?

Answer:
While direct biological data for this compound is limited, analogous pyrazole-sulfonamides suggest:

  • Target selection : Prioritize kinases or enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) for in vitro inhibition assays .
  • Cellular assays : Use fluorophenyl moieties to enhance membrane permeability and test cytotoxicity in cancer or bacterial cell lines .
    Advanced : Employ structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., replacing 2-fluorophenyl with methoxyphenyl) to isolate pharmacophoric groups .

Advanced: What engineering strategies enhance scalability of the synthesis?

Answer:
Scale-up challenges include exothermic reactions and purification of polar intermediates. Solutions involve:

  • Flow chemistry : Continuous flow reactors improve heat dissipation during sulfonylation and reduce side reactions .
  • Membrane separation : Nanofiltration or reverse osmosis can isolate methanesulfonamide intermediates from unreacted starting materials .
  • Process control software : Implement real-time monitoring (e.g., PAT tools) to adjust parameters like pH or temperature dynamically .

Basic: How to ensure data integrity in collaborative research on this compound?

Answer:

  • Digital lab notebooks : Use encrypted platforms to record synthesis protocols and spectral data, ensuring traceability and reproducibility .
  • Cheminformatics databases : Store structural data (SMILES, InChIKeys) in standardized formats (e.g., PubChem) for cross-referencing .
  • Version control : Track iterative changes in computational models (e.g., Gaussian input files) using Git-based systems .

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